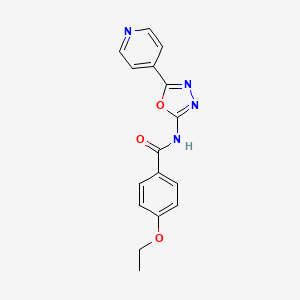

4-ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-22-13-5-3-11(4-6-13)14(21)18-16-20-19-15(23-16)12-7-9-17-10-8-12/h3-10H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGIAHGBJLOGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization with Iodine

Pyridine-4-carbaldehyde reacts with semicarbazide hydrochloride in ethanol under acidic conditions (acetic acid) to form the corresponding semicarbazone. Subsequent treatment with iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 4 hours induces cyclization, yielding 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 89% efficiency. This method leverages iodine’s dual role as an oxidizing agent and catalyst, ensuring minimal byproduct formation.

Electrochemical Oxidation

An alternative approach employs an electrochemical cell with a platinum electrode in acetonitrile containing lithium perchlorate (LiClO₄). The semicarbazone derivative undergoes oxidation at room temperature, producing the target oxadiazole amine in 82% yield. This method avoids harsh reagents and is scalable for industrial applications.

Photocatalytic Cyclization

Visible-light-mediated cyclization using eosin-Y as a photocatalyst and atmospheric oxygen as the terminal oxidant offers a green alternative. The reaction completes within 1 hour under blue LED light, achieving 91% yield. This method is notable for its rapid kinetics and compatibility with sensitive functional groups.

Amide Bond Formation Strategies

Coupling 4-ethoxybenzoyl chloride with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is critical for assembling the final product.

Schotten-Baumann Reaction

The amine is dissolved in aqueous sodium hydroxide (10%), and 4-ethoxybenzoyl chloride is added dropwise at 0–5°C. Vigorous stirring for 2 hours yields the crude product, which is recrystallized from ethanol to afford pure 4-ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in 76% yield.

Coupling Reagent-Mediated Synthesis

Using propane phosphonic acid anhydride (T3P®) as a coupling agent in dichloromethane enhances reaction efficiency. Equimolar amounts of the acid chloride and amine react at room temperature for 4 hours, achieving 88% yield. T3P® minimizes epimerization and simplifies purification.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates both cyclization and coupling steps. For example, cyclization of the semicarbazone under microwave conditions (300 W, 120°C) reduces reaction time from hours to 15 minutes, maintaining a 90% yield. Similarly, amide coupling using HATU and dimethylformamide (DMF) under microwave irradiation (80°C, 10 minutes) achieves 85% yield.

Solvent-Free Mechanochemical Grinding

Grinding 4-ethoxybenzoyl chloride with the oxadiazole amine in the presence of molecular iodine (5 mol%) for 10 minutes produces the target compound in 78% yield. This method eliminates solvent waste and reduces energy consumption.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Advantages |

|---|---|---|---|---|

| Iodine Cyclization | I₂, DMSO, 80°C | 89 | 4 h | High yield, simple setup |

| Electrochemical | LiClO₄, CH₃CN, rt | 82 | 6 h | Mild conditions, scalable |

| Photocatalytic | Eosin-Y, O₂, visible light | 91 | 1 h | Rapid, eco-friendly |

| Microwave Coupling | HATU, DMF, 80°C | 85 | 10 min | Fast, high purity |

| Mechanochemical Grinding | I₂, solvent-free | 78 | 10 min | Solvent-free, low energy |

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with the desired nucleophile.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Anticancer Properties

The primary application of 4-ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its anticancer activity. Various studies have demonstrated its effectiveness against multiple cancer cell lines.

Key Findings:

- In vitro Studies: The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values lower than conventional chemotherapeutics like staurosporine .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of synthesized derivatives including this compound against a panel of human cancer cell lines using MTT assays. The results indicated that this compound exhibited potent antiproliferative activity with a promising safety profile .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of this compound to target proteins involved in cancer progression. The findings supported its potential as a lead compound for drug development targeting specific oncogenic pathways .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyridinyl-oxadiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs reported in the literature:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (HSGN-235) and bromo (Compound 21) substituents increase stability but reduce solubility. The target’s ethoxy group is electron-donating, improving solubility .

- Steric Effects: Bulky substituents like benzyl(methyl)sulfamoyl (LMM5) may hinder target binding but enhance specificity.

Biological Activity

4-ethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, antitumor, and anti-inflammatory activities. This article presents a detailed overview of the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3, with a molecular weight of 310.3074 g/mol. The structure features an ethoxy group and a pyridinyl moiety attached to a benzamide framework, which contributes to its unique biological activity.

Antitubercular Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising antitubercular properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of Mycobacterium tuberculosis effectively. Molecular docking studies suggest that these compounds interact with key enzymes involved in mycolic acid biosynthesis, such as enoyl reductase (InhA), leading to cell lysis in bacterial cells .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively documented. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). These compounds induce apoptosis through mechanisms involving the activation of p53 and caspase pathways . The specific activity of this compound in this context remains an area for further investigation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it may act as an inhibitor for certain kinases involved in cancer progression. In related studies, oxadiazole derivatives were shown to exhibit moderate to high potency as RET kinase inhibitors .

The mechanism by which this compound exerts its biological effects likely involves interactions with multiple cellular targets. The presence of the oxadiazole ring enhances its ability to bind to biological macromolecules such as proteins and enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| N-(pyridin-2-yl)amides | Moderate anticancer activity | Similar structure but different pyridine positioning |

| Thiazolo[5,4-b]pyridine Derivatives | Antitumor properties | Different heterocyclic structure impacts activity |

The unique structural features of this compound contribute to its distinct biological profile compared to similar compounds.

Case Studies

- Antitubercular Activity Study : A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives significantly inhibited Mycobacterium bovis BCG in both active and dormant states. The binding affinity studies revealed strong interactions with the target enzyme involved in fatty acid biosynthesis .

- Anticancer Activity : Research published in MDPI highlighted that certain oxadiazole derivatives induced apoptosis in cancer cell lines through dose-dependent mechanisms involving p53 activation and caspase cleavage .

Q & A

Basic Research Question

The synthesis typically involves multi-step protocols:

Oxadiazole Core Formation : Cyclization of hydrazide derivatives with cyanogen bromide () or coupling of carboxylic acids with 5-substituted oxadiazole-2-amines ().

Benzamide Coupling : Reacting the oxadiazole intermediate with 4-ethoxybenzoyl chloride under alkaline conditions (e.g., NaH in THF) ().

Q. Optimization Strategies :

Q. Table 1: Representative Synthetic Yields for Analogous Oxadiazoles

| Compound Type | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3-Methoxy-substituted | Pyridine | 35 | 98.5 | |

| 4-Bromo-substituted | DMAP | 60 | 99.0 | |

| Pyridinyl-oxadiazole hybrids | NaH/THF | 60–80 | 95–100 |

What analytical techniques are most effective for structural characterization of this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Identifies ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and pyridinyl protons (δ 8.5–8.7 ppm) ().

- ¹³C NMR : Confirms oxadiazole (C=O at δ 165–170 ppm) and benzamide carbonyl groups ().

Mass Spectrometry (ESI-MS) :

X-ray Crystallography :

Critical Tip : Combine HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity >95% ().

What in vitro biological assays have been used to evaluate its antimicrobial and antitumor activities?

Basic Research Question

Antimicrobial Activity :

- MIC Assays : Tested against Staphylococcus aureus (MIC range: 2–16 µg/mL) ().

- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects ().

Antitumor Activity :

Q. Table 2: Biological Activity of Oxadiazole Derivatives

| Compound | Target | IC₅₀/MIC | Model | Reference |

|---|---|---|---|---|

| OZE-II (Analog) | S. aureus | 8 µg/mL | In vitro | |

| 4-Trifluoromethyl derivative | hCA II | 15.14 µM | Enzyme assay |

How does the substitution pattern on the benzamide and oxadiazole rings influence biological activity?

Advanced Research Question

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (EWGs) :

- Pyridinyl Substituents :

- Ethoxy vs. Methoxy :

- Ethoxy (C₂H₅O) increases metabolic stability compared to methoxy (CH₃O) ().

Q. Methodological Approach :

- Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -Br, -CF₃).

- Use molecular docking (AutoDock Vina) to predict binding affinities ().

What computational strategies are employed to study its interaction with target enzymes?

Advanced Research Question

Molecular Docking :

- Oxadiazole N atoms form hydrogen bonds with catalytic residues (e.g., Asn97 in CYP51) ().

- Pyridinyl ring engages in π-π stacking ().

MD Simulations :

Case Study : VNI derivatives () showed 10-fold higher CYP51 inhibition after optimizing substituent positioning via crystallography (AfCYP51 co-crystal: PDB 5FSA).

How can crystallographic data resolve contradictions between predicted and observed molecular conformations?

Advanced Research Question

Q. Case Example :

Q. Resolution Strategy :

- Compare multiple crystal forms (orthorhombic vs. monoclinic) to identify dominant conformers ().

- Use SHELX software for refinement (R-factor < 0.05) ().

What strategies address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

Q. Common Issues :

Q. Solutions :

- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance absorption ().

- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ) with tumor regression in xenograft models ().

Validation : In vivo testing of OZE-III (analog) extended C. elegans survival by 40% despite moderate MIC values ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.